molecular formula C11H8N2O2 B13446966 3-cyano-2-methyl-1H-indole-5-carboxylic acid CAS No. 1360937-64-9

3-cyano-2-methyl-1H-indole-5-carboxylic acid

Cat. No.: B13446966
CAS No.: 1360937-64-9
M. Wt: 200.19 g/mol
InChI Key: UFLDIMLYPBKPOU-UHFFFAOYSA-N
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Description

3-Cyano-2-methyl-1H-indole-5-carboxylic acid is a high-value chemical scaffold designed for research and development in medicinal chemistry and organic synthesis. This multifunctional indole derivative integrates a carboxylic acid, a nitrile group, and a methyl substituent on its core structure, making it a versatile building block for constructing complex molecules. Indole-based compounds are recognized as privileged structures in drug discovery due to their prevalence in biologically active molecules . The specific substitution pattern on this indole core is strategically chosen to facilitate its application in the synthesis of diverse heterocyclic compounds, such as pyridines, pyrimidines, and pyrans, which are common frameworks in the development of new therapeutic agents . Researchers can utilize this compound in multi-component reactions and as a precursor for further functionalization, leveraging the reactivity of the cyano and carboxylic acid groups to create novel compounds for screening against various biological targets. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

1360937-64-9

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3-cyano-2-methyl-1H-indole-5-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c1-6-9(5-12)8-4-7(11(14)15)2-3-10(8)13-6/h2-4,13H,1H3,(H,14,15)

InChI Key

UFLDIMLYPBKPOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 3-cyano-2-methyl-1H-indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazines and ketones under acidic conditions . Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

3-cyano-2-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the indole ring.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Indole Derivatives

Key Structural Features and Substituent Effects

The compound’s unique substitution pattern differentiates it from other indole carboxylic acid derivatives. Below is a comparison with structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
3-Cyano-2-methyl-1H-indole-5-carboxylic acid -CN (C3), -CH₃ (C2), -COOH (C5) C₁₁H₈N₂O₂ 200.20 (calc.) High polarity due to -CN and -COOH; potential kinase inhibitor scaffold
5-Methoxy-1H-indole-3-carboxylic acid -OCH₃ (C5), -COOH (C3) C₁₀H₉NO₃ 191.18 Lower acidity vs. cyano analog; used in auxin studies
3-(Carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid -CH₂COOH (C3), -CH₃ (C2), -COOH (C5) C₁₂H₁₁NO₄ 233.22 Enhanced water solubility; dual carboxylic acid groups enable chelation
7-Chloro-3-methyl-1H-indole-2-carboxylic acid -Cl (C7), -CH₃ (C3), -COOH (C2) C₁₀H₈ClNO₂ 209.63 Halogenated analog; increased lipophilicity for CNS-targeting drug candidates
5-Nitro-1H-indole-3-carboxylic acid -NO₂ (C5), -COOH (C3) C₉H₆N₂O₄ 206.16 Strong electron-withdrawing nitro group; used in dye synthesis

Physicochemical Properties

  • Acidity: The -CN group at C3 increases the acidity of the carboxylic acid at C5 compared to methyl- or methoxy-substituted indoles (e.g., pKa of 5-methoxyindole-3-carboxylic acid ≈ 4.2 vs. estimated pKa < 3.5 for the cyano analog) .
  • Solubility : The compound’s polarity suggests moderate water solubility, though lower than 3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid due to the absence of a second hydrophilic group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyano-2-methyl-1H-indole-5-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as functionalization of indole precursors. A common approach includes halogenation (e.g., iodination) at the indole’s 3-position followed by cyano group introduction via nucleophilic substitution. Critical parameters include temperature control (e.g., reflux conditions), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., palladium for cross-coupling). Optimization focuses on yield and purity through iterative adjustments of stoichiometry and reaction time .

Q. How is 3-cyano-2-methyl-1H-indole-5-carboxylic acid characterized post-synthesis?

  • Methodological Answer : Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyano group integration.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • FT-IR to identify carboxylic acid (-COOH) and cyano (-CN) functional groups.
    Cross-referencing spectral data with computational predictions (e.g., DFT calculations) resolves ambiguities .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : While specific stability data for this compound is unavailable, general indole derivative protocols apply:

  • Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation.
  • Avoid prolonged exposure to light or moisture.
  • Monitor for decomposition via periodic HPLC analysis. Use desiccants and amber glassware for long-term storage .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

  • Methodological Answer : Yield optimization strategies include:

  • Solvent screening : Test solvents (e.g., THF vs. DCM) for solubility and reactivity.
  • Catalyst loading : Reduce palladium catalyst to 0.5–1 mol% to minimize cost without compromising efficiency.
  • Workup protocols : Employ column chromatography with gradient elution (hexane/EtOAc) for high-purity isolation. Document yield variations across batches to identify reproducibility issues .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Address discrepancies by:

  • 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and confirm connectivity.
  • X-ray crystallography for unambiguous solid-state structure determination.
  • Comparative analysis : Benchmark against structurally similar indole derivatives (e.g., methyl-substituted analogs) to identify anomalous peaks .

Q. What safety protocols mitigate risks during hazardous byproduct formation?

  • Methodological Answer :

  • PPE : Use nitrile gloves, face shields, and NIOSH-approved respirators (e.g., P95 for particulates) during reactions releasing toxic gases (HCN, halogens).
  • Engineering controls : Perform reactions in fume hoods with scrubbers to neutralize volatile byproducts.
  • Waste disposal : Segregate acidic/catalytic waste and neutralize with bicarbonate before disposal .

Q. What computational methods predict the reactivity of the cyano group for further derivatization?

  • Methodological Answer :

  • DFT calculations : Model electrophilic attack sites using software like Gaussian or ORCA. Focus on Fukui indices to identify nucleophilic/electrophilic regions.
  • Molecular docking : Screen the cyano group’s interactions with biological targets (e.g., kinases) to prioritize synthetic modifications.
    Validate predictions with experimental kinetic studies (e.g., SNAr reactions with amines) .

Data Gaps and Recommendations

  • Physical properties : No experimental data on melting point, solubility, or pKa are available. Researchers should determine these via DSC, shake-flask methods, and potentiometric titration .
  • Toxicology : Acute toxicity data are lacking. Conduct in vitro assays (e.g., MTT for cytotoxicity) before in vivo studies .

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